molecular formula C16H21ClN2O2 B7535282 2-(4-chloro-2-methylphenoxy)-N-(2-cyano-3-methylbutan-2-yl)propanamide

2-(4-chloro-2-methylphenoxy)-N-(2-cyano-3-methylbutan-2-yl)propanamide

Cat. No.: B7535282
M. Wt: 308.80 g/mol
InChI Key: OFUZCDFCXCZGIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chloro-2-methylphenoxy)-N-(2-cyano-3-methylbutan-2-yl)propanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a chlorinated phenoxy group and a cyano-substituted butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(2-cyano-3-methylbutan-2-yl)propanamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the chlorination of 2-methylphenol to form 4-chloro-2-methylphenol. This reaction is usually carried out using chlorine gas in the presence of a catalyst such as ferric chloride.

    Nucleophilic Substitution: The chlorinated phenol is then reacted with 2-bromo-3-methylbutanenitrile in the presence of a base such as potassium carbonate to form the phenoxy intermediate.

    Amidation: The final step involves the reaction of the phenoxy intermediate with propanoyl chloride in the presence of a base such as triethylamine to form the desired amide compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically at the methyl groups, to form corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The phenoxy group can participate in various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Halogenation can be achieved using halogens like bromine or chlorine, while nitration can be carried out using a mixture of nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of 4-chloro-2-methylphenoxyacetic acid.

    Reduction: Formation of 2-(4-chloro-2-methylphenoxy)-N-(2-amino-3-methylbutan-2-yl)propanamide.

    Substitution: Formation of 4-chloro-2-methyl-6-nitrophenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-chloro-2-methylphenoxy)-N-(2-cyano-3-methylbutan-2-yl)propanamide is studied for its reactivity and potential as a building block for more complex molecules.

Biology

In biological research, this compound may be investigated for its potential biological activity, including antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their potential as therapeutic agents, particularly in the treatment of diseases where modulation of specific biological pathways is required.

Industry

In the industrial sector, this compound could be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, or specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(2-cyano-3-methylbutan-2-yl)propanamide would depend on its specific application. For instance, if it is used as an antimicrobial agent, it may inhibit the growth of microorganisms by interfering with essential cellular processes. The molecular targets and pathways involved would vary based on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-2-methylphenoxy)acetic acid
  • 2-(4-chloro-2-methylphenoxy)propanoic acid
  • 2-(4-chloro-2-methylphenoxy)-N-(2-hydroxy-3-methylbutan-2-yl)propanamide

Uniqueness

2-(4-chloro-2-methylphenoxy)-N-(2-cyano-3-methylbutan-2-yl)propanamide is unique due to the presence of both a cyano group and a chlorinated phenoxy group, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-(2-cyano-3-methylbutan-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O2/c1-10(2)16(5,9-18)19-15(20)12(4)21-14-7-6-13(17)8-11(14)3/h6-8,10,12H,1-5H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFUZCDFCXCZGIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC(C)(C#N)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.